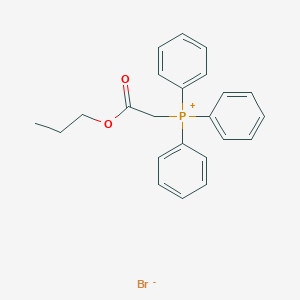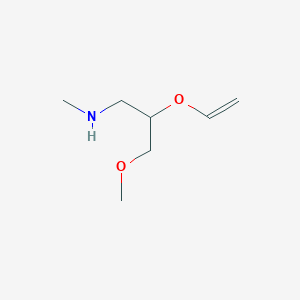
2-(Ethenyloxy)-3-methoxy-N-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethenyloxy)-3-methoxy-N-methylpropan-1-amine is an organic compound with a complex structure that includes an ethenyloxy group, a methoxy group, and an N-methylpropan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethenyloxy)-3-methoxy-N-methylpropan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-methoxypropan-1-amine with an ethenyloxy halide under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance efficiency and reduce costs. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters. Catalysts may be employed to increase the reaction rate and selectivity, and purification steps such as distillation or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Ethenyloxy)-3-methoxy-N-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can replace the ethenyloxy or methoxy groups with other functional groups using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NaH, KOtBu, THF
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Ethenyloxy)-3-methoxy-N-methylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Ethenyloxy)-3-methoxy-N-methylpropan-1-amine exerts its effects involves its interaction with specific molecular targets. The ethenyloxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The N-methylpropan-1-amine backbone provides structural stability and can modulate the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Ethenyloxy)-3-methoxypropan-1-amine
- 3-Methoxy-N-methylpropan-1-amine
- 2-(Ethenyloxy)-N-methylpropan-1-amine
Uniqueness
2-(Ethenyloxy)-3-methoxy-N-methylpropan-1-amine is unique due to the presence of both ethenyloxy and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
106662-88-8 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-ethenoxy-3-methoxy-N-methylpropan-1-amine |
InChI |
InChI=1S/C7H15NO2/c1-4-10-7(5-8-2)6-9-3/h4,7-8H,1,5-6H2,2-3H3 |
InChI Key |
FVVBURBSWNTZRJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(COC)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)

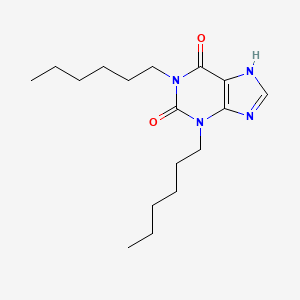

![Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318177.png)
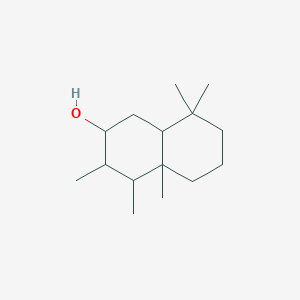
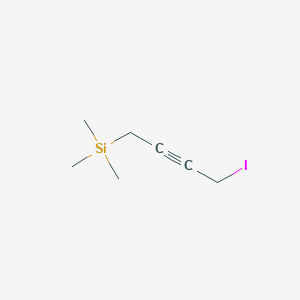
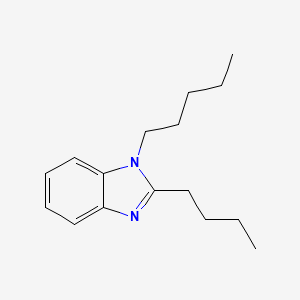
![(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14318193.png)



